molecular formula C6H6Cl2N4 B12964150 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

Cat. No.: B12964150
M. Wt: 205.04 g/mol
InChI Key: CIFUNGSHPVKOIZ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyridazine rings.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.

Scientific Research Applications

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H6Cl2N4

Molecular Weight

205.04 g/mol

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride

InChI

InChI=1S/C6H5ClN4.ClH/c1-4-2-5(7)10-11-3-8-9-6(4)11;/h2-3H,1H3;1H

InChI Key

CIFUNGSHPVKOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)Cl.Cl

Origin of Product

United States

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